![molecular formula C5H5F2N3 B1340244 2,6-Difluoro-4-hydrazinylpyridine CAS No. 837364-94-0](/img/structure/B1340244.png)
2,6-Difluoro-4-hydrazinylpyridine
Overview
Description
2,6-Difluoro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H5F2N3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-hydrazinylpyridine can be synthesized by reacting pentafluoropyridine with hydrazine hydrate in a suitable solvent such as ethanol or acetonitrile. The reaction typically involves the following steps:
- Dissolution of pentafluoropyridine in the chosen solvent.
- Addition of hydrazine hydrate to the solution.
- Stirring the reaction mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine derivatives, while substitution reactions can produce a variety of hydrazinyl-substituted compounds.
Scientific Research Applications
2,6-Difluoro-4-hydrazinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-hydrazinylpyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
2,6-Difluoro-4-iodopyridine: Another fluorinated pyridine derivative with different substituents.
2,6-Difluoropyridine: A simpler fluorinated pyridine without the hydrazinyl group.
Uniqueness: 2,6-Difluoro-4-hydrazinylpyridine is unique due to the presence of both fluorine atoms and a hydrazinyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
IUPAC Name |
(2,6-difluoropyridin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYJJIXZAXMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479263 | |
Record name | 2,6-Difluoro-4-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-94-0 | |
Record name | 2,6-Difluoro-4-hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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